![molecular formula C21H24N4O2 B2853500 3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide CAS No. 862810-64-8](/img/structure/B2853500.png)
3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide” is a type of amide-functionalized imidazo[1,2-a]pyrimidine . These compounds have been synthesized and evaluated for their anticancer activity against different human cancer cell lines .
Synthesis Analysis
The synthesis of similar amide-functionalized imidazo[1,2-a]pyrimidines involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization .
Molecular Structure Analysis
The structure of imidazo[1,2-a]pyrimidine is related to the purine ring system . The IR spectrum of a similar compound, N-Cyclopentyl-2-[2-methyl-5-oxo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-1(5H)-yl]acetamide, shows peaks at 3289 (N–H), 1659 (C=O), 1586 (C=N), and 1286 (C–F) cm−1 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include propargylation, cyclization, and amide functionalization .
Physical And Chemical Properties Analysis
A similar compound, N-Cyclopentyl-2-[2-methyl-5-oxo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-1(5H)-yl]acetamide, is a white powder with a melting point greater than 250°C .
Wirkmechanismus
Target of Action
The compound, 3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide, is a novel derivative of imidazo[1,2-a]pyrimidine . It has been identified as a potential covalent inhibitor, specifically targeting the KRAS G12C mutation . This mutation is commonly found in various types of cancers, making it a significant target for anticancer therapies .
Mode of Action
The compound acts as a covalent inhibitor , binding irreversibly to its target . This irreversible binding is facilitated by the compound’s unique structure, which allows it to form a covalent bond with the KRAS G12C mutation . The compound’s interaction with its target leads to the inhibition of the KRAS G12C mutation, thereby potentially halting the progression of cancer .
Biochemical Pathways
The compound’s action primarily affects the KRAS pathway . The KRAS protein plays a crucial role in cell signaling pathways that control cell growth and division . By inhibiting the KRAS G12C mutation, the compound disrupts these pathways, potentially leading to a decrease in cancer cell proliferation .
Pharmacokinetics
As a covalent inhibitor, it is expected to have a long-lasting effect due to its irreversible binding to its target
Result of Action
The compound’s action results in the inhibition of the KRAS G12C mutation . This inhibition disrupts cell signaling pathways that control cell growth and division, potentially leading to a decrease in cancer cell proliferation . This suggests that the compound could be a potent anticancer agent, particularly for cancers associated with the KRAS G12C mutation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors These may include the presence of other molecules in the cellular environment, the pH and temperature of the environment, and the presence of metabolic enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide is its selectivity for this compound enzymes. This allows for more specific targeting of cellular processes that involve this compound enzymes. However, its limitations include its low solubility in water, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide. One direction is to investigate its potential use in the treatment of other neurological disorders such as Parkinson's disease. Another direction is to investigate its potential use in combination therapy with other anticancer drugs. Furthermore, its effects on other physiological processes such as inflammation and immune function could be investigated.
Synthesemethoden
The synthesis of 3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide involves several steps. The first step is the synthesis of 5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenol, which is then reacted with 3-cyclopentylpropanoyl chloride to form the intermediate this compound. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-27-19-9-8-16(18-14-25-12-4-11-22-21(25)24-18)13-17(19)23-20(26)10-7-15-5-2-3-6-15/h4,8-9,11-15H,2-3,5-7,10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAUCQULKGXJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2853418.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B2853420.png)
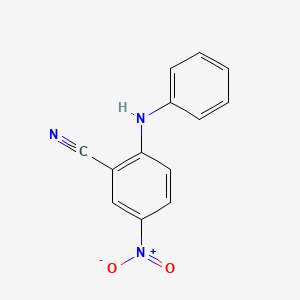

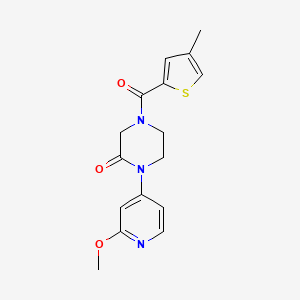
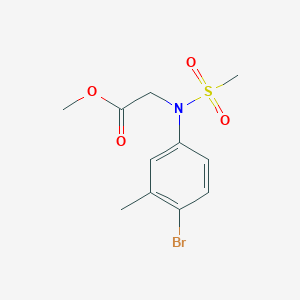
![N-(4-ethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2853428.png)
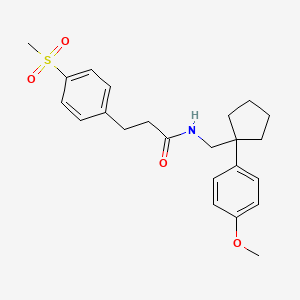
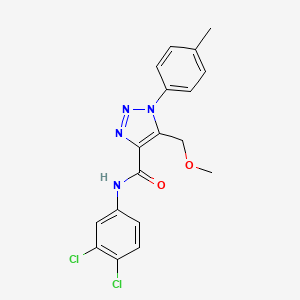
![N-(2-(1H-indol-3-yl)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2853433.png)
![N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)oxamide](/img/structure/B2853436.png)
![Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2853437.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2853438.png)
![1-[4-[[3,5-Diethyl-4-[(2-nitrophenyl)carbamoylamino]phenyl]methyl]-2,6-diethylphenyl]-3-(2-nitrophenyl)urea](/img/structure/B2853439.png)
